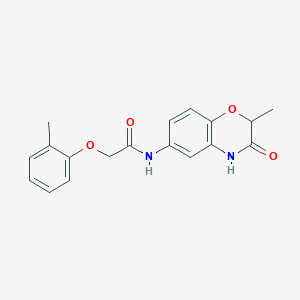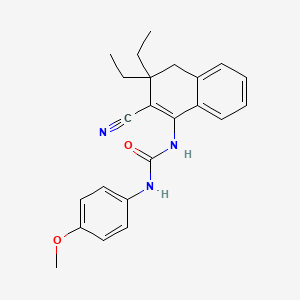
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound is notable for its complex structure, which includes a cyano group, a methoxyphenyl group, and a diethyl-substituted naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, a naphthalene derivative, is subjected to alkylation to introduce the diethyl groups.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the naphthalene derivative with 4-methoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxyphenyl groups may play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Propriétés
Formule moléculaire |
C23H25N3O2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C23H25N3O2/c1-4-23(5-2)14-16-8-6-7-9-19(16)21(20(23)15-24)26-22(27)25-17-10-12-18(28-3)13-11-17/h6-13H,4-5,14H2,1-3H3,(H2,25,26,27) |
Clé InChI |
LXKTYPOSRLPWHW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC=C(C=C3)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


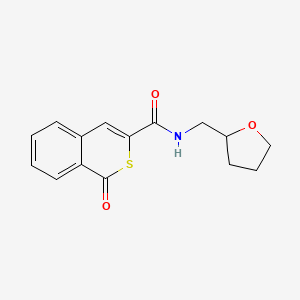
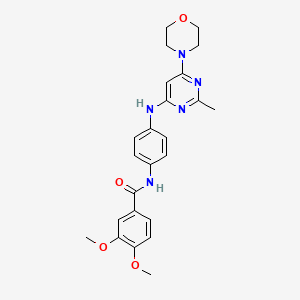
![6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324643.png)
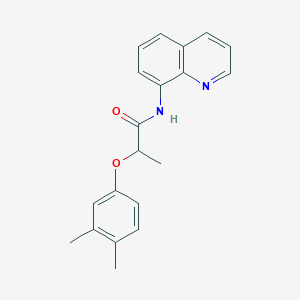
![1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B11324654.png)
![6-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324665.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B11324666.png)
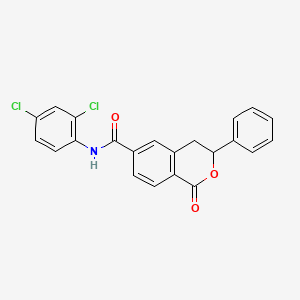
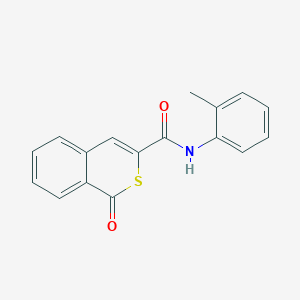
![8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324682.png)

![N-(2-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11324688.png)
![1-(3-hydroxyphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324701.png)
